UZH1a
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Overview
Description
UZH1a is a potent and selective inhibitor of the enzyme methyltransferase-like 3 (METTL3), which is responsible for the N6-methyladenosine (m6A) modification of RNA . This compound has shown significant potential in the modulation of cellular processes through epitranscriptomic mechanisms . This compound has been identified as a promising lead compound for the development of therapies targeting METTL3-dependent cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UZH1a involves a structure-based drug discovery approach. The compound was identified from an adenine-based library . The crystal structure of the METTL3 complex with this compound illustrates the interactions that make it selective against protein methyltransferases . The synthetic route includes several steps of chemical reactions, including the formation of hydrogen bonds and van der Waals interactions with METTL3 .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of this compound. The compound is primarily used in research settings, and its production involves standard laboratory synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
UZH1a undergoes various types of reactions, including:
Inhibition of METTL3: This compound inhibits the activity of METTL3 by occupying its S-adenosylmethionine (SAM)-binding site.
Reduction of m6A Methylation: The compound leads to a dose-dependent reduction in m6A methylation levels in mRNA.
Common Reagents and Conditions
Conditions: The compound is effective at various concentrations, with an IC50 of 280 nM for METTL3 inhibition.
Major Products Formed
The primary product formed from the reactions involving this compound is the inhibition of m6A methylation in mRNA, leading to altered gene expression and cellular processes .
Scientific Research Applications
UZH1a has a wide range of scientific research applications, including:
Cancer Research: This compound has shown potential in inhibiting the growth of leukemia cells and inducing apoptosis and cell cycle arrest.
Epitranscriptomics: The compound is used as a chemical probe for studying the role of m6A modifications in RNA and their impact on gene expression.
Drug Development: This compound serves as a lead compound for the development of new therapies targeting METTL3-dependent cancers.
Mechanism of Action
UZH1a exerts its effects by inhibiting the activity of METTL3, which is responsible for the m6A modification of RNA . The compound occupies the SAM-binding site of METTL3, leading to a reduction in m6A methylation levels in mRNA . This inhibition results in altered gene expression and cellular processes, ultimately affecting cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
UZH1b: An enantiomer of UZH1a, which is 100 times less active.
Other METTL3 Inhibitors: Various other inhibitors targeting METTL3 have been developed, but this compound stands out due to its high potency and selectivity.
Uniqueness of this compound
This compound is unique in its high potency and selectivity for METTL3 inhibition . The compound has shown significant potential in reducing m6A methylation levels and inhibiting cancer cell growth, making it a promising candidate for further research and drug development .
Properties
IUPAC Name |
N-[[(3R)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)/t32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYRDVXYAOGDNK-JGCGQSQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NC[C@@]3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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